![molecular formula C17H14F3N3O2S B7474100 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
作用机制
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide prevents cancer cells from signaling to each other and promotes their death.
Biochemical and Physiological Effects
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies and has shown minimal toxicity in animal models. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be useful in the treatment of brain tumors.
实验室实验的优点和局限性
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential for metabolic instability.
未来方向
There are several future directions for the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide. One area of interest is the use of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic properties or greater selectivity for BTK. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Conclusion
In conclusion, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action, favorable pharmacokinetic profile, and potential for use in combination with other cancer therapies make it an attractive candidate for further development. However, further research is needed to fully understand the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
合成方法
The synthesis of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde with methylamine to form 2-(trifluoromethyl)quinolin-4-amine. The resulting compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to form 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide.
科学研究应用
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be particularly effective in the treatment of lymphoma and other hematological malignancies. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
4-[[[2-(trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)16-9-15(13-3-1-2-4-14(13)23-16)22-10-11-5-7-12(8-6-11)26(21,24)25/h1-9H,10H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWSAUCDIARLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

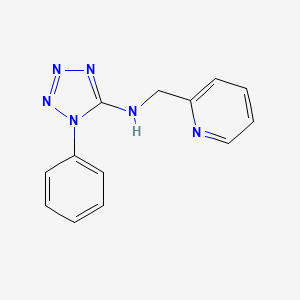
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)

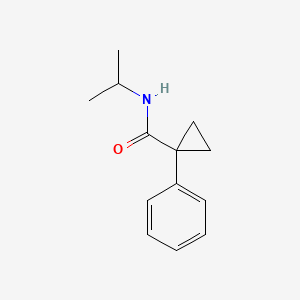
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
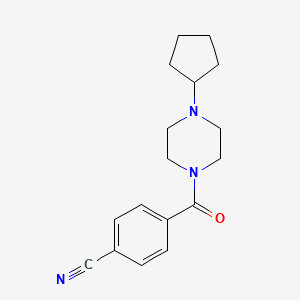
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
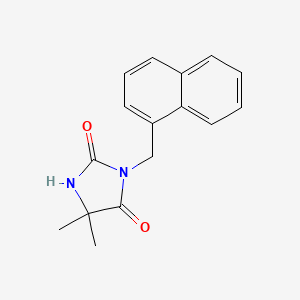
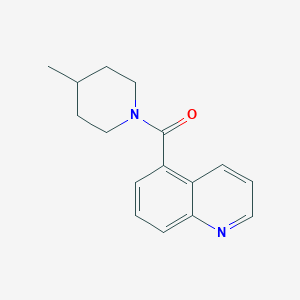
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)